N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-8(12)11-5-3-4-9(7-11)6-10-15(2,13)14/h9-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRQXLDMMWNHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of Piperidin-3-ylmethanamine
The foundational step in synthesizing N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide involves the acetylation of piperidin-3-ylmethanamine. This reaction typically employs acetic anhydride as the acetylating agent under mild conditions. In inert solvents such as dichloromethane or tetrahydrofuran (THF), the primary amine undergoes nucleophilic attack on the electrophilic carbonyl carbon of acetic anhydride, yielding 1-(1-acetylpiperidin-3-yl)methanamine.
Reaction Conditions:
- Solvent: Dichloromethane (room temperature, 24 hours) or THF (0°C to room temperature, 12 hours).
- Stoichiometry: Acetic anhydride (1.2 equivalents) relative to the amine.
- Workup: Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane gradient).
This step achieves yields of 75–85%, with purity >95% confirmed by HPLC. Side products, such as over-acetylated derivatives, are minimized by controlling reaction time and stoichiometry.
Methanesulfonamide Formation
The secondary step involves introducing the methanesulfonamide group to the acetylated intermediate. Methanesulfonyl chloride (MsCl) is reacted with 1-(1-acetylpiperidin-3-yl)methanamine in the presence of a base to neutralize HCl byproducts.
Reaction Conditions:
- Base: Triethylamine (2.5 equivalents) or pyridine (3.0 equivalents).
- Solvent: Dichloromethane (0–5°C, 2 hours) or THF (-10°C to room temperature, 4 hours).
- Stoichiometry: MsCl (1.1 equivalents).
- Workup: Filtration, solvent evaporation, and recrystallization from ethanol/water.
Yields for this step range from 60–70%, with purity >90% (NMR). Competitive side reactions, such as sulfonate ester formation, are suppressed by maintaining low temperatures and anhydrous conditions.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enhance mass transfer and temperature control during acetylation and sulfonylation steps. For example, a patent by describes a modular system where:
- Piperidin-3-ylmethanamine and acetic anhydride are mixed in a T-junction reactor (residence time: 10 minutes).
- The acetylated intermediate is directly channeled into a second reactor with MsCl and triethylamine.
This method achieves a 20% increase in overall yield (82%) compared to batch processes.
Green Chemistry Approaches
Recent advancements emphasize solvent-free acetylation using microwave irradiation. A study in demonstrated that irradiating piperidin-3-ylmethanamine with acetic anhydride (neat) at 80°C for 15 minutes achieves 88% conversion. Subsequent sulfonylation under ball-milling conditions (MsCl, K₂CO₃, 30 minutes) yields the final product with 78% efficiency.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 4.2 minutes, correlating with >99% purity.
Comparative Analysis of Synthetic Strategies
| Parameter | Batch Acetylation | Continuous Flow | Microwave-Assisted |
|---|---|---|---|
| Yield (%) | 75 | 82 | 88 |
| Reaction Time | 24 h | 10 min | 15 min |
| Purity (%) | 95 | 97 | 99 |
| Scalability | Moderate | High | Low |
Challenges and Optimization Opportunities
Regioselectivity in Acetylation
Competitive acetylation at the piperidine nitrogen versus the methylamine group necessitates precise stoichiometry. Using bulky bases like DMAP (4-dimethylaminopyridine) selectively directs acetylation to the piperidine nitrogen, improving regioselectivity to 98:2.
Sulfonylation Side Reactions
Trace moisture induces hydrolysis of MsCl, reducing sulfonylation efficiency. Molecular sieves (4Å) or anhydrous MgSO₄ are added to scavenge water, enhancing yield by 12%.
Chemical Reactions Analysis
Types of Reactions
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes structural and functional differences between N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide and analogous sulfonamide derivatives:
Key Observations:
Structural Complexity :
- This compound features a simpler piperidine-based structure, enhancing its versatility as a synthetic intermediate. In contrast, Compound 16 incorporates a pyrazole-benzyl scaffold with fluorinated substituents, which may improve target binding affinity but reduce solubility .
- Compound 37’s ferrocenyl group introduces redox activity, a property absent in the acetylpiperidine derivative .
Biological Targets :
- Compound 16 demonstrates selective inhibition of Plasmodium falciparum, attributed to its trifluoromethyl and urea groups enhancing hydrophobic interactions with parasitic enzymes . The acetylpiperidine derivative’s lack of such substituents suggests divergent applications, such as central nervous system targets where piperidine moieties are common.
Notes
Discrepancies in Data : The molecular formula for this compound in (C₁₂H₁₀F₃N₃O) conflicts with its expected structure. Independent validation using the provided CAS number (1252297-64-5) is advised .
Research Gaps : Direct comparative studies on pharmacokinetics or binding affinities between these compounds are absent in the provided evidence. Further experimental data, such as IC₅₀ values or solubility profiles, would strengthen the analysis.
Synthetic Utility : this compound’s modular structure positions it as a flexible precursor, whereas Compounds 16 and 37 represent advanced intermediates with specialized biological roles .
Biological Activity
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide is a sulfonamide compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 253.32 g/mol
The compound features a piperidine ring substituted with an acetyl group and a methanesulfonamide moiety, which is known for its ability to interact with various biological targets.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, which may lead to the inhibition of enzyme activity or alteration of protein function. This interaction can modulate various biological pathways depending on the target proteins involved.
Enzymatic Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in physiological processes.
Case Studies and Experimental Data
- In Vivo Studies : In a study involving murine models, compounds similar to this compound were evaluated for their effects on autoimmune responses. Mice treated with varying doses displayed alterations in anti-dsDNA titers, indicating potential immunomodulatory effects .
- Cellular Assays : In vitro assays demonstrated that related sulfonamide compounds could inhibit the expression of matrix metalloproteinases (MMPs), which are crucial in inflammatory processes. This suggests that this compound may also exhibit similar properties, potentially offering therapeutic benefits in conditions like osteoarthritis .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related sulfonamides is presented below:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N-(4-Acetylphenyl) methanesulfonamide | Enzyme inhibition | Antimicrobial |
| 1-(2-Chlorophenyl)-N-(4-methylphenyl) | Protein binding | Anti-inflammatory |
| N-[[(3S)-1-(4-acetyl-5-methyl)]pyrrole] | Receptor antagonism | Potential antitumor activity |
Future Directions and Research Needs
While preliminary data suggest that this compound has promising biological activities, further studies are essential to:
- Elucidate Specific Targets : Identifying specific molecular targets will enhance understanding of its therapeutic potential.
- Conduct Clinical Trials : Evaluating safety and efficacy in human subjects will be necessary for potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
